1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole
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Overview
Description
1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole is a compound that belongs to the class of azo dyes, which are characterized by the presence of an azo group (-N=N-) linking two aromatic structures.
Preparation Methods
The synthesis of 1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole typically involves the diazotization of an aromatic amine followed by coupling with an imidazole derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage . Industrial production methods may involve continuous flow processes to enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like halogens . Major products formed from these reactions include substituted imidazole derivatives and amine compounds .
Scientific Research Applications
1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain and in DNA binding studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments for textiles and printing.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole involves its interaction with biological molecules through the azo group. This interaction can lead to the formation of reactive intermediates that can bind to DNA or proteins, thereby exerting its biological effects. The molecular targets and pathways involved include DNA intercalation and inhibition of enzyme activity .
Comparison with Similar Compounds
1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole can be compared with other azo dye derivatives such as:
1-Phenylazo-2-naphthol: Similar in structure but differs in the substituent groups, leading to different chemical properties.
4-(4-Nitrophenylazo)aniline: Contains a nitro group, which imparts different reactivity and applications.
2-(4-Methylphenylazo)imidazole: Similar imidazole core but with different aromatic substituents.
Properties
CAS No. |
295806-50-7 |
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Molecular Formula |
C15H14N4 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
(1-ethylimidazol-2-yl)-naphthalen-2-yldiazene |
InChI |
InChI=1S/C15H14N4/c1-2-19-10-9-16-15(19)18-17-14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,2H2,1H3 |
InChI Key |
DLMBILRZGKVFPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1N=NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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